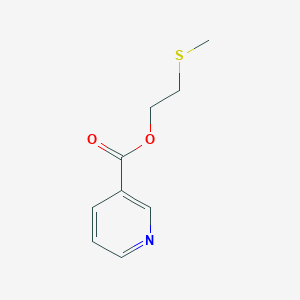
2-methylsulfanylethyl pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinic acid, 2-(methylthio)ethyl ester: is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a nicotinic acid moiety esterified with a 2-(methylthio)ethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid, 2-(methylthio)ethyl ester typically involves the esterification of nicotinic acid with 2-(methylthio)ethanol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used acidic catalysts include sulfuric acid or hydrochloric acid, while basic catalysts may include sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of nicotinic acid, 2-(methylthio)ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: Nicotinic acid, 2-(methylthio)ethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 2-(methylthio)ethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to yield nicotinic acid and 2-(methylthio)ethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Nicotinic acid and 2-(methylthio)ethanol.
Substitution: Nicotinic acid and 2-(methylthio)ethanol.
科学的研究の応用
Nicotinic acid, 2-(methylthio)ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of nicotinic acid, 2-(methylthio)ethyl ester involves its interaction with specific molecular targets and pathways. The ester group allows for the compound to be hydrolyzed in vivo, releasing nicotinic acid and 2-(methylthio)ethanol. Nicotinic acid is known to act on nicotinic acid receptors, leading to various physiological effects, including vasodilation and lipid-lowering activities. The 2-(methylthio)ethanol moiety may also contribute to the compound’s overall biological activity through its interactions with cellular components.
類似化合物との比較
Methyl nicotinate: Similar in structure but with a methyl ester group instead of the 2-(methylthio)ethyl group.
Ethyl nicotinate: Contains an ethyl ester group instead of the 2-(methylthio)ethyl group.
Nicotinic acid, 2-(ethylthio)ethyl ester: Similar structure with an ethylthio group instead of the methylthio group.
Uniqueness: Nicotinic acid, 2-(methylthio)ethyl ester is unique due to the presence of the 2-(methylthio)ethyl group, which imparts distinct chemical and biological properties. This group can undergo specific chemical reactions, such as oxidation to sulfoxides or sulfones, which are not possible with simple alkyl esters. Additionally, the 2-(methylthio)ethyl group may enhance the compound’s biological activity and specificity compared to other nicotinic acid esters.
特性
CAS番号 |
101952-67-4 |
|---|---|
分子式 |
C9H11NO2S |
分子量 |
197.26 g/mol |
IUPAC名 |
2-methylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-13-6-5-12-9(11)8-3-2-4-10-7-8/h2-4,7H,5-6H2,1H3 |
InChIキー |
RBIKYSUIHYRVQL-UHFFFAOYSA-N |
SMILES |
CSCCOC(=O)C1=CN=CC=C1 |
正規SMILES |
CSCCOC(=O)C1=CN=CC=C1 |
Key on ui other cas no. |
101952-67-4 |
同義語 |
2-methylsulfanylethyl pyridine-3-carboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


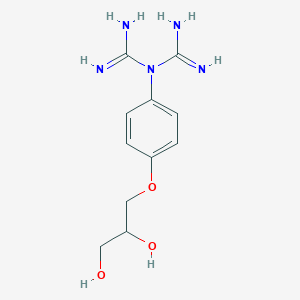

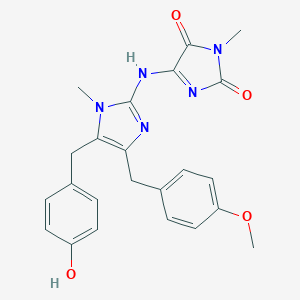
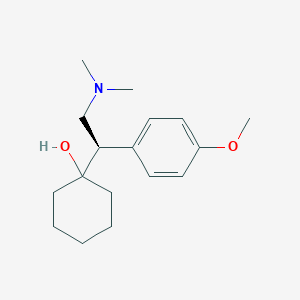
![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)

![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)
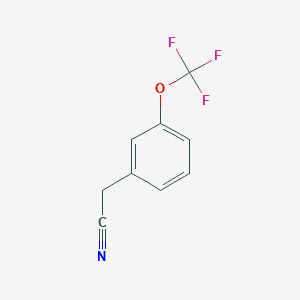
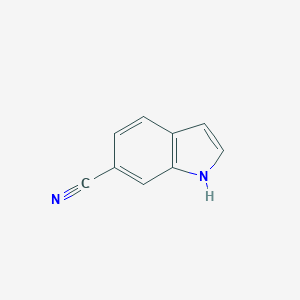

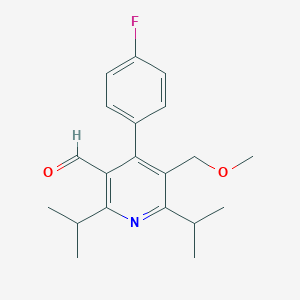

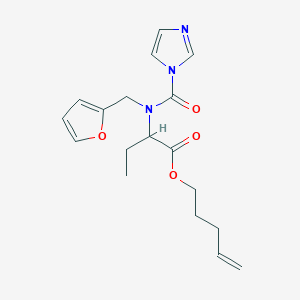
![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)
